1-Butyl-3-methylimidazolium trifluoromethanesulfonate
Overview
Description
Synthesis Analysis
The synthesis of 1-Butyl-3-methylimidazolium trifluoromethanesulfonate involves the combination of the 1-butyl-3-methylimidazolium cation with various anions. The process often employs electronic structure methods to calculate properties related to the size, shape, and dipole moment of individual ions (Jin et al., 2008).
Molecular Structure Analysis
Molecular dynamics simulations have been used to investigate the structure and dynamics of this ionic liquid. These studies help in characterizing a number of structural and dynamic features, providing insights into the molecular arrangements and interactions within the liquid (Liu & Maginn, 2011).
Chemical Reactions and Properties
This compound has been employed in various chemical reactions due to its unique properties. For instance, it has been used as a solvent in the Friedel–Crafts benzoylation of activated aromatic compounds (Tran et al., 2014).
Physical Properties Analysis
Studies have reported detailed physical properties of this ionic liquid, including phase-transition temperatures, densities, refractive indices, surface tensions, and solvatochromic polarities (Jin et al., 2008; Safarov et al., 2019).
Chemical Properties Analysis
The chemical properties of 1-Butyl-3-methylimidazolium trifluoromethanesulfonate, such as its reactivity and interaction with various substances, have been studied. For example, its interaction with ethanol and its effects on the physicochemical properties of the mixtures have been explored through molecular dynamics simulations (Alcalde et al., 2016).
Scientific Research Applications
1. Thermophysical Properties Research
- Application Summary: This compound is used in the study of thermophysical properties of mixtures involving ionic liquids. It is mixed with ethyl acetate or 1-butanol, and the densities, speeds of sound, and viscosities of these mixtures are measured .
- Methods of Application: The measurements are conducted over the entire range of mole fractions at temperatures ranging from 298.15 to 323.15 K and at 0.1 MPa pressure using an Anton Paar density and sound velocity meter DSA 5000M and a Lovis microviscometer 2000M .
- Results: The excess molar volumes, viscosity deviations, and the isentropic compressibility deviations are calculated using the experimental data. The variations in these values with changes in mole fraction and temperature are interpreted in terms of ion–dipole interactions and structural effects on mixing of the ionic liquid and solvents .
2. Nano-Aluminum Oxide Surface Study
- Application Summary: This ionic liquid is used to study the interactions between the ionic liquid and nano-aluminum oxide surfaces .
- Methods of Application: The thickness of the ionic liquid interfacial layer on the aluminum oxide is adjusted by controlling the number of washes with ethanol. The structures of both the cations and anions of the ionic liquid are studied using high-pressure infrared spectroscopy .
- Results: The local structures of both the cations and anions of the ionic liquid are disturbed under high pressures. The bands due to C-H stretching motions display remarkable blue-shifts in frequency as the pressure of the composites is increased to 0.4 GPa .
3. Synthesis of Oligosaccharides
- Application Summary: This compound is used as a glycosylation promoter in the synthesis of oligosaccharides from thiophenyl and trichloroacetimidate glycoside donors .
4. Extraction of Aromatic Organic Compounds
- Application Summary: This ionic liquid is used as a solvent for the extraction of sulfur and nitrogen containing aromatic organic compounds from aliphatic hydrocarbons .
5. Preparation of Ion-Conductive Polymeric Membranes
- Application Summary: This compound is used as a reagent in the preparation of ion-conductive polymeric membranes .
6. Synthesis of Polymer Electrolytes
- Application Summary: This ionic liquid is used as a dopant in the synthesis of poly (ethyl methacrylate) based polymer electrolytes to increase the ionic conductivity .
7. Diels-Alder Reaction
- Application Summary: This ionic liquid can be used as an alternative to lithium perchlorate-diethyl ether mixture in the Diels-Alder reaction .
8. Extraction of Aromatic Organic Compounds
- Application Summary: This ionic liquid is used as a solvent for the extraction of sulfur and nitrogen containing aromatic organic compounds from aliphatic hydrocarbons .
9. Thermophysical Properties Research
- Application Summary: This compound is used in the study of thermophysical properties of mixtures involving ionic liquids. It is mixed with ethyl acetate or 1-butanol, and the densities, speeds of sound, and viscosities of these mixtures are measured .
- Methods of Application: The measurements are conducted over the entire range of mole fractions at temperatures ranging from 298.15 to 323.15 K and at 0.1 MPa pressure using an Anton Paar density and sound velocity meter DSA 5000M and a Lovis microviscometer 2000M .
- Results: The excess molar volumes, viscosity deviations, and the isentropic compressibility deviations are calculated using the experimental data. The variations in these values with changes in mole fraction and temperature are interpreted in terms of ion–dipole interactions and structural effects on mixing of the ionic liquid and solvents .
Safety And Hazards
1-Butyl-3-methylimidazolium trifluoromethanesulfonate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is advised to avoid contact with skin and eyes, and avoid inhalation of vapor or mist .
Future Directions
properties
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.CHF3O3S/c1-3-4-5-10-7-6-9(2)8-10;2-1(3,4)8(5,6)7/h6-8H,3-5H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZPYEHDSAQGAS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049232 | |
Record name | 1-Butyl-3-methylimidazolium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0049232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3-methylimidazolium trifluoromethanesulfonate | |
CAS RN |
174899-66-2 | |
Record name | 1-Butyl-3-methylimidazolium trifluoromethanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174899-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butyl-3-methylimidazolium trifluoromethanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174899662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 174899-66-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746783 | |
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Record name | 1-Butyl-3-methylimidazolium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0049232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butyl-3-methylimidazolium trifluoromethansulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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